2-Bromo-7-(bromomethyl)naphthalene 2-Bromo-7-(bromomethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896204
InChI: InChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2
SMILES:
Molecular Formula: C11H8Br2
Molecular Weight: 299.99 g/mol

2-Bromo-7-(bromomethyl)naphthalene

CAS No.:

Cat. No.: VC15896204

Molecular Formula: C11H8Br2

Molecular Weight: 299.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-(bromomethyl)naphthalene -

Specification

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
IUPAC Name 2-bromo-7-(bromomethyl)naphthalene
Standard InChI InChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2
Standard InChI Key JLDFBIDUMPNFIG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)Br)CBr

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Bromo-7-(bromomethyl)naphthalene consists of a naphthalene backbone substituted with bromine at the 2-position and a bromomethyl (-CH2_2Br) group at the 7-position. The naphthalene system’s planar structure and electron-rich aromatic rings facilitate electrophilic substitution reactions, while the bromine atoms enhance electrophilicity at adjacent positions . The compound’s IUPAC name, 2-bromo-7-(bromomethyl)naphthalene, reflects its substitution pattern, distinguishing it from isomers such as 2-bromo-3-(bromomethyl)naphthalene .

Physicochemical Properties

Experimental data for this compound remain limited, but analogous brominated naphthalenes provide insights:

PropertyValue/DescriptionSource Compound
Molecular Weight299.99 g/mol
Melting PointNot available (similar compounds: 51–54°C)
Boiling PointNot available
DensityNot available
SolubilitySparingly soluble in chloroform
Refractive IndexNot available

Synthesis Methodologies

Metal-Free Cyclopropane Ring-Opening Bromination

A 2021 study demonstrated a modular route to synthesize brominated naphthalenes via cyclopropane intermediates . Although developed for 2-bromo-3-(bromomethyl)naphthalene, the method’s principles are applicable to the 7-substituted variant:

  • Birch Reduction: Naphthalene undergoes Birch reduction to form 1,4-dihydronaphthalene.

  • Dichlorocarbene Addition: Reaction with dichlorocarbene (generated from chloroform and t-BuOK) yields 1H-cyclopropa[b]naphthalene.

  • Bromination: Ring-opening of the cyclopropane with molecular bromine (Br2\text{Br}_2) introduces bromine at the 2- and 3-positions. Adapting this sequence to target the 7-position would require modifying the cyclopropane opening conditions.

Comparative Analysis of Synthetic Routes

MethodYieldConditionsAdvantagesLimitations
Metal-Free Bromination 24–62%Br2\text{Br}_2, t-BuOKNo metal catalystsMulti-step, low yields
NBS-Mediated 56–62%NBS, 30°CHigh regioselectivityRequires propargyl ethers

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient nature of the naphthalene ring due to bromine substituents directs further electrophilic attacks to meta and para positions. For instance, nitration or sulfonation would likely occur at the 4- or 5-positions, enabling the synthesis of polysubstituted derivatives .

Nucleophilic Displacement

The bromomethyl group at the 7-position is susceptible to nucleophilic substitution. Reacting with nucleophiles like amines or thiols could yield 7-(aminomethyl)- or 7-(mercaptomethyl)-naphthalene derivatives, which are valuable in drug discovery .

Applications in Organic Synthesis

Medicinal Chemistry Intermediates

2-Bromo-7-(bromomethyl)naphthalene serves as a precursor to kinase inhibitors and anticancer agents. For example, brominated naphthalenes are key intermediates in synthesizing polycyclic compounds that inhibit protein kinases .

Materials Science

The compound’s rigid aromatic structure makes it suitable for constructing organic semiconductors and liquid crystals. Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to attach conjugated side chains, enhancing charge transport properties .

Future Directions

Recent advances in transition metal-free synthesis and regioselective bromination provide frameworks for optimizing 2-bromo-7-(bromomethyl)naphthalene production. Future research should prioritize:

  • Crystallographic Studies to elucidate solid-state structure and intermolecular interactions.

  • Green Chemistry Approaches to reduce bromine waste and improve atom economy.

  • Biological Screening to explore its potential as a pharmacophore in drug candidates.

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